2-(4-Amino-2-chloroethylanilino)-1-ethanol
Overview
Description
The compound “2-(4-Amino-2-chloroethylanilino)-1-ethanol” is a derivative of aniline, which is an organic compound with the formula C6H5NH2 . Anilines are a class of chemicals commonly used in the production of dyes, drugs, explosives, plastics, and photographic and rubber chemicals .
Synthesis Analysis
While the specific synthesis process for “this compound” is not available, anilines are typically synthesized through a process called amination, where a hydrogen atom on an organic molecule is replaced by an amino group .Chemical Reactions Analysis
Anilines can undergo a variety of chemical reactions, including acylation, alkylation, and sulfonation . The specific reactions that “this compound” would undergo depend on the specific conditions and reagents present.Scientific Research Applications
Polymer Synthesis
Aminoalcohols like 2-(methyl amino)ethanol are utilized as direct initiators in the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-p-toluenesulfonyl aziridine. This method allows for the creation of metal-free α-hydroxy-ω-amino telechelics based on polyaziridine (PAz), demonstrating excellent control over molar masses and high chain-end fidelity, evidenced by NMR spectroscopy, size exclusion chromatography, and MALDI ToF mass spectrometry (Bakkali-Hassani et al., 2018).
Refractometric Study
2-Chloro-4-amino phenol, structurally similar to 2-(4-Amino-2-chloroethylanilino)-1-ethanol, was studied to understand the influence of ethanol and water on its structure in various percentage compositions. This research provides insights into the impact of solvent systems on the compound's behavior, which is crucial for applications in material science (Goswami, 2014).
Synthesis of Heterocycles
Amino alcohols are involved in conjugate additions to vinyl sulfones, followed by chlorination and intramolecular alkylation, providing a route to substituted pyrrolidines. This process is accompanied by stereospecific rearrangement of substituents, indicating its potential in the synthesis of complex heterocyclic structures (Back et al., 2003).
Supramolecular Architecture
The self-assembly of d,l-amino acids with Cu(NO3)2·3H2O and 4,4‘-bipyridine in basic ethanol/aqueous solution leads to distinct three-dimensional supramolecular architectures. These findings are significant in the field of crystal engineering and the development of materials with specific optical or electrical properties (Lou et al., 2006).
Aminohydroxylation of Alkenes
The synthesis of β-amino alcohols, which are important in various drugs and fine chemicals, involves the aminohydroxylation of alkenes. This reaction is crucial due to its high atom economy and modularity. However, current methods bear limitations in substrate scope, regiocontrol, stereoselectivity, or sustainability, indicating an ongoing search for novel methodologies in this domain (Knappke & Jacobi von Wangelin, 2010).
Safety and Hazards
Properties
IUPAC Name |
2-(4-amino-2-chloro-N-ethylanilino)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-2-13(5-6-14)10-4-3-8(12)7-9(10)11/h3-4,7,14H,2,5-6,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUKLCSYOHPGBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=C(C=C(C=C1)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.